molecular formula C7H9F2NO B8490779 5-Fluoro-4-(fluoromethyl)-4-methyl-3-oxopentanenitrile

5-Fluoro-4-(fluoromethyl)-4-methyl-3-oxopentanenitrile

Cat. No. B8490779
M. Wt: 161.15 g/mol
InChI Key: OOIQDDKUNHAHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09320739B2

Procedure details

According to the procedure described in Example 161B Step 1, methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate (5.21 g, 34.2 mmol), NaH (1.248 g, 52 mmol), and MeCN (2.791 g, 68 mmol) in THF (40 mL) were heated at 70° C. overnight, to afford 5-fluoro-4-(fluoromethyl)-4-methyl-3-oxopentanenitrile as oil (4.412 g, 80%). 1H NMR (300 MHz, CDCl3) δ 4.67 (m, 2H), 4.52 (m, 2H), 3.80 (s, 2H), 1.27 (s, 3H).
Quantity
5.21 g
Type
reactant
Reaction Step One
Name
Quantity
1.248 g
Type
reactant
Reaction Step Two
Name
Quantity
2.791 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][C:3]([CH2:9][F:10])([CH3:8])[C:4](OC)=[O:5].[H-].[Na+].[CH3:13][C:14]#[N:15]>C1COCC1>[F:1][CH2:2][C:3]([CH2:9][F:10])([CH3:8])[C:4](=[O:5])[CH2:13][C:14]#[N:15] |f:1.2|

Inputs

Step One
Name
Quantity
5.21 g
Type
reactant
Smiles
FCC(C(=O)OC)(C)CF
Step Two
Name
Quantity
1.248 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.791 g
Type
reactant
Smiles
CC#N
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FCC(C(CC#N)=O)(C)CF
Measurements
Type Value Analysis
AMOUNT: MASS 4.412 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.